Allylaminotrimethylsilane
Overview
Description
Synthesis Analysis
The synthesis of allyl compounds involves various strategies, including the catalyzed isomerization of N-allyl systems. Transition metal complexes play a crucial role in facilitating the isomerization processes, leading to the formation of N-(1-propenyl) compounds with high selectivity. This method is instrumental in synthesizing compounds with allylic structures, such as allylaminotrimethylsilane, by modifying the reaction conditions and catalysts used (Krompiec, S., et al., 2008).
Molecular Structure Analysis
The molecular structure of allyl compounds, including allylaminotrimethylsilane, can be analyzed through studies focusing on the configuration and assembly of lignin macromolecules and related compounds. These analyses highlight the importance of molecular interactions and the formation of complex structures, providing insights into the structural characteristics of allylaminotrimethylsilane (Davin, L., et al., 2008).
Chemical Reactions and Properties
Allyl compounds are known for their reactivity in various chemical reactions, including free-radical polymerization and cycloaddition reactions. These reactions demonstrate the versatility of allyl compounds in forming polymers and cyclic structures, offering insights into the chemical behavior of allylaminotrimethylsilane (Vorob'eva, A., et al., 2003), (Rigby, J., et al., 1998).
Physical Properties Analysis
The physical properties of allyl compounds, such as thermal stability, solubility, and phase behavior, are critical for their practical applications. Studies on the thermal degradation of poly(vinyl chloride) and the behavior of allylic structures under thermal conditions can provide a basis for understanding the physical properties of allylaminotrimethylsilane (Starnes, W., 2002).
Chemical Properties Analysis
The chemical properties of allylaminotrimethylsilane can be inferred from the reactivity of allyl compounds in various chemical environments. Studies on the functionalization of saturated C-H bonds and the synthesis of quaternary carbon stereocenters provide valuable information on the chemical reactivity and potential applications of allylaminotrimethylsilane (Che, C., et al., 2011), (Wu, G., et al., 2021).
Scientific Research Applications
Cell Adhesion Surfaces : Allylamine was pulse-plasma polymerized onto polysiloxane to create surfaces conducive to neuronal cell adhesion. This method enabled the creation of reusable cell culture surfaces that didn't require polylysine pretreatment, could be autoclaved, and maintained cell growth compatibility even after multiple autoclaving cycles and simple cleaning procedures (Harsch et al., 2000).
Carbohydrate-Modified Polysiloxanes : Allylamides of gluconic acid were synthesized using allylamine, resulting in well-defined polysiloxanes with pendant sugar units. These modified polysiloxanes exhibited morphological transitions in molecular aggregates in water, indicating potential applications in material science (Ma & Feng, 2006).
Asymmetric Allylation of Imines : Allylamine derivatives were used in the catalytic asymmetric allylation of imines, contributing to the field of enantioselective C-C bond formation. This involved using tetraallylsilane with a bis-pi-allylpalladium catalyst, demonstrating a method for synthesizing chiral homoallylamines (Fernandes & Yamamoto, 2004).
Hydrosilylation of Allyl Derivatives : Allyl derivatives, including allyl acetate and N,N-dimethylallylamine, underwent hydrosilylation reactions with hydrosilanes in the presence of a catalyst, offering insights into structure-reactivity relationships important in organometallic chemistry (Igarashi et al., 2014).
Polybenzoxazine Nanocomposites : Allylamine was involved in synthesizing bifunctional phenolic compounds based on a double-decker silsesquioxane. The resulting polybenzoxazine prepolymers, combined with polydimethylsiloxane, exhibited high thermal stability, flexibility, and transparency, suggesting applications in advanced material science (Liao, Lin, & Kuo, 2017).
Biocidal Polymers : Functional polysiloxanes bearing primary alcohols and quaternary ammonium salts were synthesized using allylic derivatives like N,N-dimethylallylamine. These polymers showed high biocidal activity, suggesting their potential in creating antimicrobial surfaces (Hazziza‐Laskar, Hélary, & Sauvet, 1995).
properties
IUPAC Name |
N-trimethylsilylprop-2-en-1-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15NSi/c1-5-6-7-8(2,3)4/h5,7H,1,6H2,2-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFJKAASRNUVNRT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)NCC=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15NSi | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00370013 | |
Record name | ALLYLAMINOTRIMETHYLSILANE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00370013 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Allylaminotrimethylsilane | |
CAS RN |
10519-97-8 | |
Record name | ALLYLAMINOTRIMETHYLSILANE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00370013 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Allylaminotrimethylsilane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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